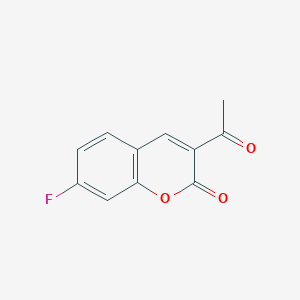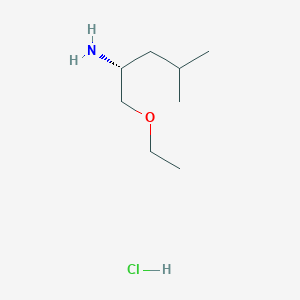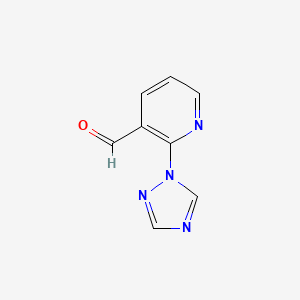
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane
Vue d'ensemble
Description
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . This compound is characterized by the presence of an allyloxy group, an ethoxy group, and a tert-butyl-dimethylsilane moiety. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with ethylene oxide to form 2-(allyloxy)ethanol. This intermediate is then reacted with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Polymer Chemistry: It is used in the modification of polymers to enhance their properties.
Surface Modification: The compound is used to modify surfaces to improve their chemical and physical properties.
Mécanisme D'action
The mechanism of action of (2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets and pathways. The allyloxy and ethoxy groups can participate in nucleophilic and electrophilic reactions, while the tert-butyl-dimethylsilane moiety provides steric hindrance, affecting the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)ethanol: Similar in structure but with a hydroxyl group instead of an allyloxy group.
(tert-Butyldimethylsilyloxy)propane: Similar but with a propane backbone instead of an ethoxy group.
Uniqueness
(2-(Allyloxy)ethoxy)(tert-butyl)dimethylsilane is unique due to the presence of both allyloxy and ethoxy groups, which provide versatile reactivity in various chemical reactions. The tert-butyl-dimethylsilane moiety adds steric bulk, influencing the compound’s reactivity and selectivity .
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(2-prop-2-enoxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-12-9-10-13-14(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGDGVXPWQRJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















amine hydrochloride](/img/structure/B1447032.png)
